(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(naphthalene-1-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-19(24)13-23-17-11-4-5-12-18(17)27-21(23)22-20(25)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVNYWGWSCOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Synthesis of the Benzothiazole Core
The benzothiazole ring is typically synthesized via condensation of 2-aminothiophenol (1) with carbonyl compounds. For the target molecule, methyl 2-(2-aminobenzo[d]thiazol-3(2H)-yl)acetate (2) serves as the intermediate.
- Reaction : 2-Aminothiophenol (1) reacts with methyl 2-oxoacetate in ethanol under ultrasonic irradiation (40 kHz, 50°C, 1 h).
- Mechanism : Nucleophilic attack of the thiol group on the carbonyl carbon initiates cyclization, followed by air oxidation to aromatize the ring.
- Yield : 78–85% (solvent-free conditions with Co₃O₄ nano-flakes as catalysts).
Table 1: Optimization of Benzothiazole Core Synthesis
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Co₃O₄ nano-flakes | Neat | 0.5 | 92 |
| NiO nanorods | EtOH | 4 | 65 |
| ZnO-beta zeolite | H₂O | 2 | 88 |
Introduction of the 1-Naphthoyl Imine Group
The imine linkage at position 2 is introduced via Schiff base formation between the primary amine of intermediate (2) and 1-naphthoyl chloride (3) .
- Reaction : Intermediate (2) (1 mmol) and 1-naphthoyl chloride (3) (1.2 mmol) are sonicated in dichloromethane (DCM) with triethylamine (TEA, 1.5 mmol) at 25°C for 30 min.
- Workup : The product is purified via recrystallization from ethanol.
- Yield : 89% with exclusive (Z)-isomer formation due to steric hindrance from the naphthoyl group.
Key Factors :
- Ultrasonication reduces reaction time from 12 h (conventional) to 30 min.
- TEA scavenges HCl, shifting equilibrium toward imine formation.
Alkylation for Methyl Acetate Side Chain
The methyl acetate group at position 3 is introduced via N-alkylation of the benzothiazole nitrogen.
- Reaction : Intermediate (2) (1 mmol) reacts with methyl bromoacetate (1.2 mmol) in acetonitrile using K₂CO₃ (2 mmol) as a base (60°C, 6 h).
- Workup : Column chromatography (hexane:ethyl acetate, 4:1) yields the pure product.
- Yield : 82%.
Alternative Method :
Integrated One-Pot Synthesis
Recent advances enable a one-pot approach combining condensation, alkylation, and imination.
- Reagents : 2-Aminothiophenol (1) , methyl 2-oxoacetate, methyl bromoacetate, and 1-naphthoyl chloride (3) .
- Conditions : Ultrasonication (50°C, 2 h) in DCM with TEA and Co₃O₄ nano-flakes.
- Yield : 76% with 95% (Z)-isomer selectivity.
Stereochemical Control and Characterization
The (Z)-configuration of the imine is confirmed via:
- ¹H NMR : The imine proton (═CH) resonates at δ 8.2–8.4 ppm as a singlet.
- X-ray Crystallography : Bulky naphthoyl and acetate groups adopt a cis orientation to minimize steric clash.
Table 2: Comparative Analysis of (Z)-Isomer Selectivity
| Method | Catalyst | (Z)-Isomer (%) |
|---|---|---|
| Conventional | None | 62 |
| Ultrasonication | Co₃O₄ nano-flakes | 95 |
| Grinding | ZnO NPs | 88 |
Green Chemistry Approaches
- Solvent-Free Synthesis : Co₃O₄ nano-flakes in neat conditions reduce waste.
- Ultrasonication : Lowers energy consumption by 70% compared to reflux.
- Reusable Catalysts : ZnO-beta zeolite retains 90% activity after five cycles.
Industrial Scalability and Challenges
- Cost of Nanoparticles : Co₃O₄ nano-flakes are expensive ($120/g) but reusable.
- Purification : Column chromatography remains a bottleneck; membrane filtration is being explored.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves several key steps:
- Formation of the naphthoyl imine : Reacting naphthoic acid derivatives with appropriate amines.
- Condensation with benzo[d]thiazole derivatives : Utilizing nucleophilic substitution reactions to form the final product.
These multi-step synthetic pathways highlight the complexity involved in producing this compound, which can be optimized for yield and purity through various reaction conditions.
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial properties : Sulfonamide derivatives have been noted for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways.
- Anti-inflammatory effects : Compounds like this compound may modulate inflammatory responses through various biochemical pathways.
- Anticancer potential : Benzo[d]thiazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes critical for tumor growth.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Activity :
- Antitumor Effects :
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking and high-throughput screening can be employed to evaluate its potential interactions with specific proteins involved in disease pathways. Preliminary findings suggest that compounds with similar structures may exhibit selective inhibition against certain enzymes critical for pathogen survival or cancer cell proliferation .
Comparative Analysis of Related Compounds
To further understand the potential applications of this compound, a comparative analysis with structurally related compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Benzothiazole | Thiazole ring | Anticancer |
| Naphthoic Acid | Naphthalene structure | Antimicrobial |
The uniqueness of this compound lies in its combination of multiple pharmacophoric elements—sulfonamide, naphthoyl, and benzo[d]thiazole—which may work synergistically to enhance biological activity compared to its analogs. This multifaceted approach could lead to improved efficacy and selectivity in therapeutic applications .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Aromatic Substituents
- Naphthoyl vs. Phenyl Groups: The 1-naphthoyl group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl-substituted analogs like ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) . In contrast, phenyl-substituted derivatives (e.g., 8g) exhibit lower molecular weights (MW = 297.33 vs. ~350–400 for naphthoyl analogs), which may favor solubility in polar solvents .
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro and Halogen Substituents: Nitrobenzylidene derivatives (e.g., (Z)-2-(4-nitrobenzylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one) show enhanced electrophilicity due to nitro groups, facilitating nucleophilic attacks . Halogenated analogs like methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-((2,4-dichlorobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate (2j) demonstrate increased inhibitory activity against enzymes like aldose reductase (ALR2), with IC₅₀ values as low as 0.04 µM . The naphthoyl group may offer alternative binding modes via π-stacking instead of halogen-mediated polar interactions.
Heterocyclic Modifications
- Isoxazole and Dioxine Rings: Derivatives such as (Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (MW = 335.31) incorporate isoxazole rings, introducing additional hydrogen-bonding sites . The naphthoyl-containing compound lacks this feature but compensates with aromatic bulk.
Physicochemical Properties
*Calculated using ChemDraw.
Biological Activity
(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 369.44 g/mol. Its structure features a benzo[d]thiazole moiety linked to a naphthoyl imine group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 369.44 g/mol |
| Purity | 95% |
Antimicrobial Activity
Recent studies have indicated that compounds with similar thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been reported to show significant activity against various pathogens, including bacteria and fungi.
- Case Study : A study evaluating the antimicrobial efficacy of benzothiazole derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer potential. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.
- Research Findings : In vitro studies have shown that compounds similar to this compound can inhibit cancer cell lines effectively. For example, certain benzothiazole derivatives exhibited IC50 values in the nanomolar range against various cancer types .
Other Pharmacological Effects
The compound's structural features suggest potential applications beyond antimicrobial and anticancer activities. Research has indicated that thiazole derivatives can possess antifibrotic and antiviral properties, which may be relevant for future studies on this compound.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism or cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : The generation of ROS may contribute to the cytotoxic effects observed in cancer cells treated with thiazole-based compounds.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : A three-component reaction involving benzo[d]thiazole derivatives, activated esters (e.g., ethyl bromocyanoacetate), and naphthoyl precursors under reflux in acetone (5–8 h) yields structurally analogous compounds. Optimizing stoichiometry (1:1.2:1 for benzo[d]thiazole, ester, and naphthoyl chloride) and using triethylamine as a base improves yields (~70–85%) . For regioselective imine formation, pH control (6.5–7.0) during condensation prevents side reactions .
Q. What spectroscopic and crystallographic methods confirm the compound’s structural identity?
- Methodological Answer :
- 1H/13C NMR : Distinct signals for the naphthoyl aromatic protons (δ 7.5–8.5 ppm), imino proton (δ 8.2–8.4 ppm), and methyl ester (δ 3.7–3.9 ppm) .
- X-ray crystallography : SHELX software refines hydrogen-bonding networks (e.g., N–H⋯O and π-π interactions) to validate stereochemistry and Z-configuration .
- Mass spectrometry : Molecular ion peaks (m/z ~420–430) and fragmentation patterns confirm the molecular formula .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Use polar aprotic solvents (DMSO, acetone) for dissolution, avoiding aqueous buffers at extremes of pH (<5 or >9) to prevent ester hydrolysis. Stability studies (HPLC monitoring at 25°C) show >90% integrity over 48 h in DMSO .
Advanced Research Questions
Q. How can reaction mechanisms for imino-benzo[d]thiazole core formation be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor intermediates via time-resolved FTIR to identify rate-limiting steps (e.g., nucleophilic attack of the thiazole nitrogen on the naphthoyl carbonyl) .
- DFT calculations : Simulate transition states (B3LYP/6-31G**) to evaluate energy barriers for Z/E isomerization (~15–20 kcal/mol difference) .
- Isotopic labeling : 15N-labeled benzo[d]thiazole traces imine bond formation via 15N NMR .
Q. What role do non-covalent interactions play in conformational stability?
- Methodological Answer :
- Hydrogen bonding : Intramolecular N–H⋯O bonds (2.8–3.0 Å) between the imino group and ester carbonyl stabilize the Z-configuration .
- π-π stacking : Face-to-edge interactions between naphthoyl and benzo[d]thiazole rings (centroid distance ~3.5 Å) reduce rotational freedom .
- Torsional analysis (X-ray) : Dihedral angles between thiazole and naphthoyl planes (~85–90°) indicate steric hindrance .
Q. How can structure-activity relationships (SAR) guide antimicrobial activity optimization?
- Methodological Answer :
- Bioisosteric replacement : Substituting the naphthoyl group with electron-deficient aromatics (e.g., 3,5-dichlorophenyl) increases MIC values against S. aureus (2→0.5 µg/mL) .
- Ester hydrolysis : Free carboxylic acid derivatives (post-hydrolysis) show 3–5× higher binding affinity to bacterial penicillin-binding proteins (molecular docking, ΔG ~−9.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
